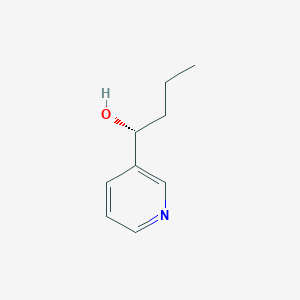
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, an iodophenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-iodobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, which are crucial for its function in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridyl)-5-phenyl-1,3,4-oxadiazole: Lacks the iodine atom, which affects its reactivity and electronic properties.
2-(2-Pyridyl)-5-(4-iodophenyl)-1,3,4-oxadiazole: Similar structure but with the iodine atom in a different position, leading to different chemical behavior.
Uniqueness
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This structural feature influences its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H8IN3O |
|---|---|
Poids moléculaire |
349.13 g/mol |
Nom IUPAC |
2-(3-iodophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8IN3O/c14-10-5-3-4-9(8-10)12-16-17-13(18-12)11-6-1-2-7-15-11/h1-8H |
Clé InChI |
KADQOMMLVIAHTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-nitro-6-[(phenylsulfonyl)methyl]pyridine](/img/structure/B8379150.png)
![6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine](/img/structure/B8379152.png)





![Methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate](/img/structure/B8379206.png)




